molecular formula C37H62N2O30 B13791574 D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-

D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-

Cat. No.: B13791574
M. Wt: 1014.9 g/mol
InChI Key: FCFCEBZRBIZDHH-QJXGVRBMSA-N
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Description

D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- is a complex carbohydrate compound. It is a type of glycan, which is a molecule consisting of a chain of sugar molecules. This compound is significant in various biological processes, including cell-cell communication, immune response, and pathogen recognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- involves multiple steps of glycosylation reactions. These reactions typically require the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes to facilitate the formation of glycosidic bonds. The reaction conditions often include controlled temperatures, pH levels, and solvent systems to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of the compound. The process involves the cultivation of the microorganisms in bioreactors, followed by the extraction and purification of the target compound.

Chemical Reactions Analysis

Types of Reactions

D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized acids, reduced alcohols, and substituted glycosides.

Scientific Research Applications

D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: Plays a role in cell signaling and recognition processes.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific cell surface receptors.

    Industry: Utilized in the production of glycan-based materials and as a component in various biotechnological applications.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as cell surface receptors and enzymes. These interactions can trigger signaling pathways that regulate various cellular processes. The exact mechanism of action involves the binding of the compound to its target, leading to conformational changes and subsequent activation or inhibition of downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    Lactose: A disaccharide composed of glucose and galactose.

    Sucrose: A disaccharide composed of glucose and fructose.

    Maltose: A disaccharide composed of two glucose molecules.

Uniqueness

D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- is unique due to its complex structure and the presence of multiple functional groups, which confer specific biological activities and interactions. Unlike simpler disaccharides, this compound’s intricate arrangement allows for more diverse and specific roles in biological systems.

Properties

Molecular Formula

C37H62N2O30

Molecular Weight

1014.9 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methylperoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C37H62N2O30/c1-9(44)38-17-11(46)3-37(36(58)59,68-30(17)19(48)12(47)4-40)69-60-8-16-20(49)23(52)26(55)34(64-16)66-29-18(39-10(2)45)33(62-13(5-41)21(29)50)67-31-22(51)14(6-42)63-35(27(31)56)65-28-15(7-43)61-32(57)25(54)24(28)53/h11-35,40-43,46-57H,3-8H2,1-2H3,(H,38,44)(H,39,45)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32?,33-,34-,35-,37-/m0/s1

InChI Key

FCFCEBZRBIZDHH-QJXGVRBMSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OOC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OOCC2C(C(C(C(O2)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O)O

Origin of Product

United States

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